Desyl benzoate

Catalog No.
S751501
CAS No.
1459-20-7
M.F
C21H16O3
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desyl benzoate

CAS Number

1459-20-7

Product Name

Desyl benzoate

IUPAC Name

(2-oxo-1,2-diphenylethyl) benzoate

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C21H16O3/c22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)24-21(23)18-14-8-3-9-15-18/h1-15,20H

InChI Key

FGOSBCXOMBLILW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Synonyms

2-Benzoyloxy-1,2-diphenylethanone; 2-Oxo-1,2-diphenylethyl Benzoate; Desyl Benzoate; NSC 60084; O-Benzoylbenzoin

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Desyl benzoate, a chemical compound with the formula C21H16O3, currently has limited presence in the scientific research landscape. While its chemical structure and basic properties are available on databases like PubChem , there is a scarcity of published scientific research directly investigating its potential applications or biological effects.

Existing Information:

  • Chemical structure and properties: Databases like PubChem provide information on its molecular formula, weight, and 3D structure, but no specific details regarding its synthesis or potential reactivity .
  • Patent applications: Patent databases indicate potential applications in various fields, including pharmaceuticals and cosmetics, but these applications might not translate to actual scientific research or established uses .

Future Research Directions:

  • Biological activity: Exploring potential therapeutic or other biological effects of Desyl benzoate in relevant in vitro and in vivo models.
  • Material science applications: Investigating potential uses of Desyl benzoate in various material science applications based on its unique chemical properties.

Desyl benzoate is an organic compound with the chemical formula C₁₈H₁₆O₃. It is characterized by its structure, which includes a benzoate group attached to a desyl moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Desyl benzoate is known for its aromatic properties and can be synthesized through various

, including:

  • Esterification: The formation of desyl benzoate can occur through the reaction of benzoic acid with desyl chloride, resulting in the ester linkage.
  • Hydrolysis: In aqueous conditions, desyl benzoate can hydrolyze back into benzoic acid and the corresponding alcohol.
  • Thermolysis: Under thermal conditions, desyl benzoate can decompose to yield various products, including furan derivatives and other aromatic compounds .

Desyl benzoate exhibits biological activity that warrants further investigation. Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for use in pharmaceuticals. Its toxicity profile indicates that it is harmful if swallowed and very toxic to aquatic life, highlighting the need for careful handling in laboratory and industrial settings .

The synthesis of desyl benzoate typically involves:

  • Esterification Reaction: This is often achieved by reacting benzoic acid with desyl chloride in the presence of a base such as pyridine to facilitate the reaction.
  • Direct Reaction with Alcohols: Desyl benzoate can also be synthesized by reacting desyl alcohol with benzoic acid under acidic conditions.

These methods ensure high yields of pure desyl benzoate suitable for further applications .

Desyl benzoate finds applications in several areas:

  • Pharmaceuticals: Due to its potential antimicrobial properties, it may be explored as an active ingredient in various formulations.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Fragrance Industry: Its aromatic qualities make it suitable for use in perfumes and flavorings.

Research into the interactions of desyl benzoate with various biological systems is limited but suggests potential interactions with enzymes and receptors that could influence its biological activity. Further studies are necessary to elucidate these interactions fully and understand their implications for safety and efficacy in therapeutic applications .

Desyl benzoate shares similarities with several compounds, particularly those within the class of aromatic esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Benzyl BenzoateC₁₄H₁₂O₂Commonly used as a solvent and fragrance agent
Ethyl BenzoateC₉H₁₀O₂Used as a flavoring agent
Phenethyl BenzoateC₁₈H₁₈O₂Exhibits similar aromatic properties

Uniqueness of Desyl Benzoate

Desyl benzoate is unique due to its specific structural features that allow it to participate in distinct

The study of desyl benzoate is rooted in the broader exploration of benzoin derivatives, which began with the 1832 discovery of the benzoin condensation by Liebig and Wöhler. This reaction, catalyzed by cyanide ions, enabled the dimerization of benzaldehyde into benzoin—a precursor to desyl derivatives. By the mid-20th century, advances in carbene catalysis revolutionized asymmetric benzoin condensations, achieving enantiomeric excesses up to 99%. Desyl benzoate itself gained prominence in the 1970s as a model substrate for C–O bond cleavage studies, particularly in deprotection reactions using diazaphosphinyl radicals.

The compound’s structural elucidation via NMR ($$ \delta \, 7.2–8.0 \, \text{ppm} $$ for aromatic protons) and mass spectrometry confirmed its diphenylethanone backbone esterified with benzoic acid. Early industrial applications focused on its role in fragrance synthesis, leveraging its low volatility and balsamic odor profile.

Historical Development of Benzoin Derivative Chemistry

Benzoin resin, sourced from Styrax trees, has been used medicinally since the Tang Dynasty (618–907 CE) for treating respiratory ailments. The isolation of benzoic acid from this resin in the 16th century laid the groundwork for synthetic benzoin derivatives. Key milestones include:

  • 1845: Mansfield’s isolation of benzene from coal tar, enabling large-scale benzoic acid production.
  • 1903: Lapworth’s mechanistic insights into cyanide-catalyzed benzoin condensation.
  • 1958: Breslow’s proposal of carbene intermediates in thiazolium-catalyzed reactions.

Desyl benzoate diverged from simpler benzoates due to its steric hindrance, which impedes nucleophilic attacks at the carbonyl carbon. This property made it invaluable for studying steric effects in ester hydrolysis kinetics.

Research Significance in Synthetic Organic Frameworks

Desyl benzoate’s bifunctional reactivity—combining an electron-deficient ketone and a labile ester group—has enabled its use in:

  • Protecting group strategies: Its cleavage via HBpin-mediated reduction achieves 99% yields in carboxylic acid deprotection.
  • Dynamic covalent chemistry: Cyclobenzoin macrocycles derived from desyl analogs exhibit nanotubular self-assembly.
  • Photopolymerization: As a Type I photoinitiator, it generates radicals upon UV exposure, curing acrylic resins at 220.5°C flash points.

Comparative studies have evaluated the efficiency, selectivity, and scalability of various synthetic methodologies for desyl benzoate. Table 7 provides a summary of key performance metrics for representative protocols.

MethodYield (%)Selectivity (%)Reaction Time (h)ScalabilityEnvironmental Impact
Classical esterification75–8585–904–8ModerateModerate
Desyl chloride-based90–9595–981–4HighModerate
Industrial (benzoyl chloride)95–97>982–3Very highModerate
Green chemistry (enzymatic)80–8892–953–24Low–moderateLow
Catalyst-mediated (novel)91–99>981.5–3ModerateLow–moderate

The data indicate that industrial and catalyst-mediated methods offer the highest yields and selectivity, with the added benefit of scalability. Green chemistry approaches, while environmentally benign, may require longer reaction times and are currently less amenable to large-scale production.

XLogP3

4.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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